cyclopropyl(1H-imidazol-2-yl)methanone
Overview
Description
Cyclopropyl(1H-imidazol-2-yl)methanone is a compound that features a cyclopropyl group attached to an imidazole ring via a methanone linkage. The molecular formula of this compound is C10H14N2O, and it has a molecular weight of 178.23 g/mol . Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of targets, including enzymes likeMonomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . The specific role of these targets can vary, but they generally involve key biochemical processes.
Mode of Action
Imidazole compounds are known for their versatile chemical properties, which allow them to interact with various biological targets . They can act as both an acid and a base due to the presence of two nitrogen atoms, one bearing a hydrogen atom .
Biochemical Pathways
Imidazole moieties are known to play a crucial role in the formation of organic molecules, which can impact a wide range of biochemical pathways .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known for their broad range of chemical and biological properties, which can lead to various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(1H-imidazol-2-yl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 2-aminoimidazole under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1H-imidazol-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Cyclopropyl(1H-imidazol-2-yl)methanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclopropyl(1H-imidazol-2-yl)methanone can be compared with other imidazole derivatives, such as:
- Cyclopropyl(1H-imidazol-1-yl)methanone
- Cyclopropyl(1H-imidazol-4-yl)methanone
- Cyclopropyl(1H-imidazol-5-yl)methanone
These compounds share similar structural features but differ in the position of the cyclopropyl group on the imidazole ring. This difference can significantly impact their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
cyclopropyl(1H-imidazol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6(5-1-2-5)7-8-3-4-9-7/h3-5H,1-2H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXBJFQNNCZHNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952200-96-3 | |
Record name | 2-cyclopropanecarbonyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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